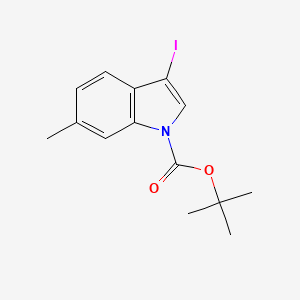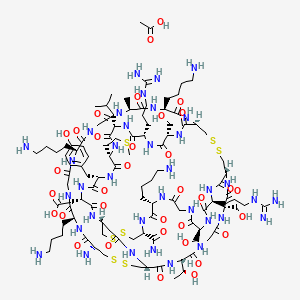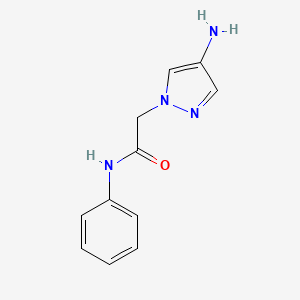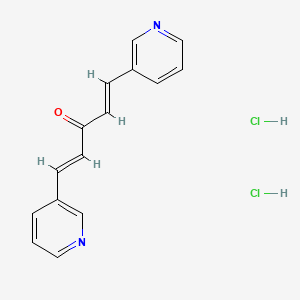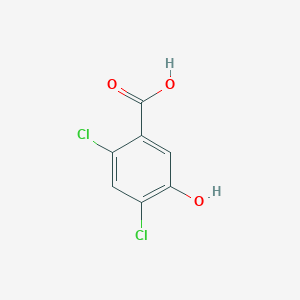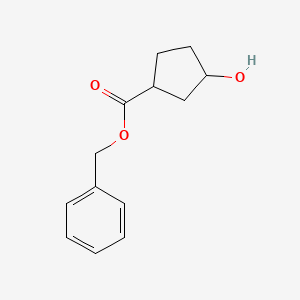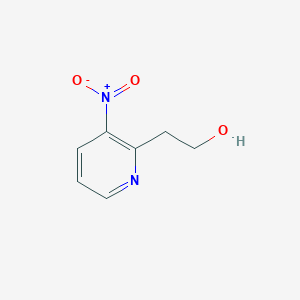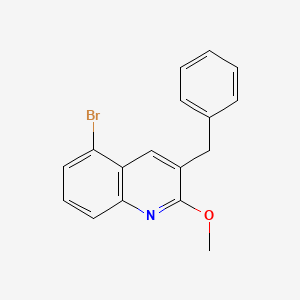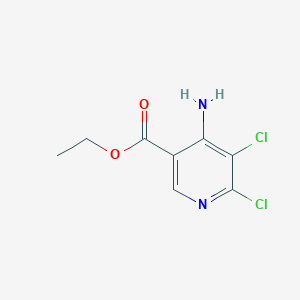![molecular formula C8H5N3O5 B3332746 2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 918476-94-5](/img/structure/B3332746.png)
2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Descripción general
Descripción
“2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid” is a compound that has been studied for its potential antitumor activity . It is part of a new series of pyrido[2,3-d]pyrimidines that have been synthesized and evaluated for their in vitro antitumor evaluation by bleomycin-dependant DNA damage assay .
Synthesis Analysis
The compound was synthesized through the reaction of the key intermediate 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide with different reagents . The structures of the newly synthesized compounds were elucidated through microanalysis, IR, 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of the compound was determined through various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis
The compound was synthesized through a series of chemical reactions involving the key intermediate 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
A study by Gineinah et al. (2013) explored the synthesis of new pyrido[2,3-d]pyrimidine derivatives, including 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidines, and evaluated their antitumor activity. These compounds showed potent in vitro antitumor effects, with one compound demonstrating significant in vivo antineoplastic activity against Ehrlich ascites carcinoma in mice (Gineinah et al., 2013).
Novel Synthesis Methods
Tolstoluzhsky et al. (2013) reported an efficient synthesis process for hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acids, involving the reaction of 6-amino-1,3-dimethyluracil with various acids and esters. This synthesis pathway offers potential for further development and exploration of pyrido[2,3-d]pyrimidines (Tolstoluzhsky et al., 2013).
Chemical Reactions and Properties
Burova et al. (1990) investigated the acylation reactions of 2,4,5-trioxo-7-aminopyrido[2,3-d]pyrimidines, demonstrating the versatility of these compounds in forming various acylated derivatives. This study highlights the reactivity of these compounds, which can be significant for further chemical research and applications (Burova et al., 1990).
Antibacterial, Antifungal, and Antitumor Properties
Shanmugasundaram et al. (2011) synthesized pyrido(2,3-d)pyrimidine-carboxylate derivatives and assessed their antibacterial, antifungal, and antitumor activities. The study indicates the potential of these compounds in pharmaceutical applications, particularly in developing new therapeutic agents (Shanmugasundaram et al., 2011).
Synthesis and Theoretical Studies
Rodríguez et al. (1996) conducted synthesis and theoretical calculations on novel 5--aryl substituted 2,4,7-trioxo and 4,7-dioxo-2-thioxopyrido[2,3-d]pyrimidines. Their research provided insights into the electronic effects and structural conformations of these compounds, which are essential for understanding their chemical behavior and potential applications (Rodríguez et al., 1996).
Antihypertensive Properties
Rana et al. (2004) explored the synthesis of dihydropyrimidines with potential antihypertensive activity. Their research contributes to the understanding of structure-activity relationships in these compounds, offering possibilities for developing new treatments for hypertension (Rana et al., 2004).
Cytotoxic Activity
Kazunin et al. (2019) synthesized amides of substituted 3-(pteridin-6-yl)propanoic acids, including compounds derived from 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine. They demonstrated cytotoxic effects against human hepatocellular carcinoma cells, indicating potential for anticancer research and therapy (Kazunin et al., 2019).
Antimicrobial and Antitumor Properties
Brahmachari et al. (2017) developed a catalyst-free synthesis of diverse substituted pyrimidine derivatives, including those derived from 2,4,7-trioxopyrido[2,3-d]pyrimidine. These compounds were evaluated for antimicrobial and antitumor activities, highlighting their potential in medicinal chemistry (Brahmachari et al., 2017).
Peptidomimetic Applications
Bissyris et al. (2005) investigated 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic Acid as a building block for synthesizing peptidomimetics. The study showcases the potential of these compounds in developing novel peptide analogues with various applications in biochemical and pharmaceutical research (Bissyris et al., 2005).
Mecanismo De Acción
Propiedades
IUPAC Name |
2,4,7-trioxo-1,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O5/c12-5-2-1-3(7(14)15)6(13)9-4(2)10-8(16)11-5/h1H,(H,14,15)(H3,9,10,11,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNINLWPSXNCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC2=C1C(=O)NC(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4aR,9aS)-2,3,4,4a,9,9a-Hexahydroindeno[2,1-b]-1,4-oxazine](/img/structure/B3332666.png)

